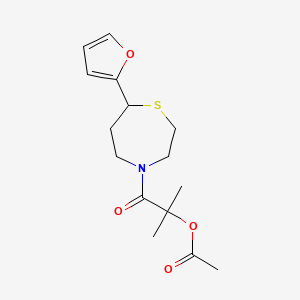
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a furan ring and a thiazepane ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods such as the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Thiazepane derivatives can be synthesized from corresponding amino alcohols .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Furan is a planar ring, while thiazepane is not. The presence of the acetate group would also influence the overall structure .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, furan is a colorless, volatile liquid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Properties
- Furan derivatives have been extensively researched for their potential in pharmacology. For instance, thiazolopyrimidine derivatives with a furan component demonstrated notable antinociceptive and anti-inflammatory activities (Selvam, Karthik, Palanirajan, & Ali, 2012).
- Additionally, furan derivatives synthesized from the endophytic fungus Coriolopsis sp. J5 have shown promise in natural product chemistry, indicating a potential for diverse biological applications (Chen et al., 2017).
Anticancer Properties
- Some furan-containing thiazolidinone compounds exhibit moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their potential as anticancer agents (Chandrappa et al., 2009).
Synthetic Chemistry Applications
- In synthetic chemistry, furan derivatives are used to create various complex compounds. For example, furan-2-yl(phenyl)methanol derivatives have been synthesized, showcasing the versatility of furan compounds in chemical synthesis (Reddy et al., 2012).
- Another application is in the development of analytical internal standards, as demonstrated by the polymer-assisted reaction of 4-(hydroxymethyl)furan-2(5H)-one with various carboxylic acids (Llovera et al., 2005).
Biochemical and Medicinal Research
- Furan derivatives are also significant in biochemical and medicinal research. For instance, the synthesis of substituted tetrahydroquinoline-3-carbonitriles with furan components has implications for medicinal chemistry (Dyachenko et al., 2015).
- Additionally, the synthesis of new 3H-pyrrole derivatives from oxa-azaspiro[4.4]nona-trienes, which involved the opening of the furan ring, shows the role of furan derivatives in creating novel compounds (Belikov et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11(17)20-15(2,3)14(18)16-7-6-13(21-10-8-16)12-5-4-9-19-12/h4-5,9,13H,6-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWBOBATSJALIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

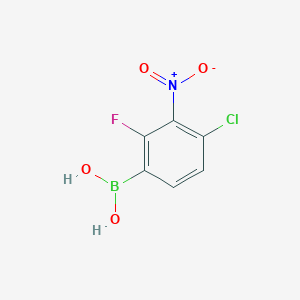
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
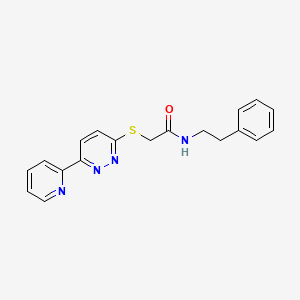
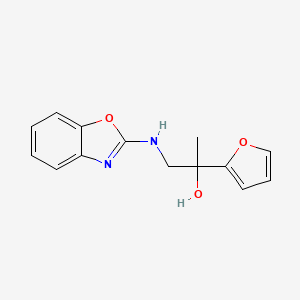
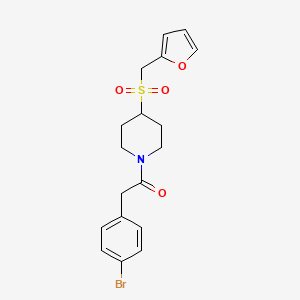

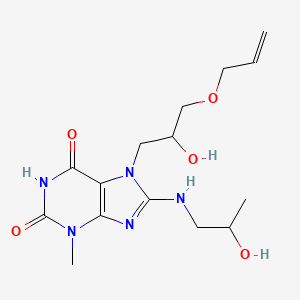
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)
![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)
![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)
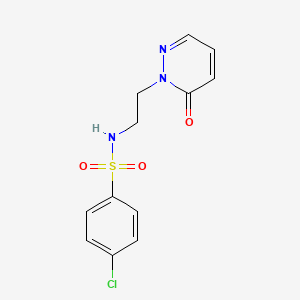
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)